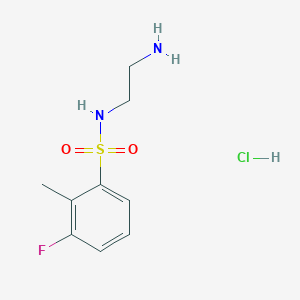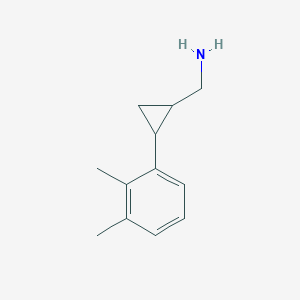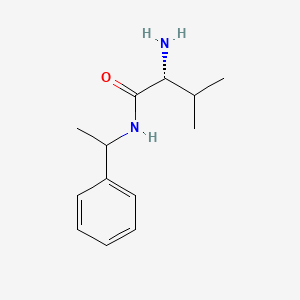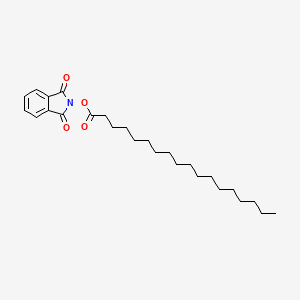
2-(1H-Pyrrol-2-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-Pyrrol-2-yl)piperidine is a heterocyclic compound that contains both a pyrrole and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyrrol-2-yl)piperidine typically involves the cyclization of appropriate precursors. One common method is the reaction of pyrrole with piperidine under specific conditions that promote the formation of the desired heterocyclic structure. For example, the use of catalysts such as iron (III) chloride can facilitate the condensation of pyrrole with piperidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve multi-step processes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis on a large scale .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-Pyrrol-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation , and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve the use of halogenating agents or other electrophiles .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrrolidin-2-ones, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
2-(1H-Pyrrol-2-yl)piperidine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(1H-Pyrrol-2-yl)piperidine involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A related compound with a similar structure but different biological activities.
Piperidine: Another related compound that serves as a precursor in the synthesis of 2-(1H-Pyrrol-2-yl)piperidine.
Pyrrole: A fundamental building block in the synthesis of various heterocyclic compounds.
Uniqueness
This compound is unique due to its combined pyrrole and piperidine rings, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H14N2 |
|---|---|
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
2-(1H-pyrrol-2-yl)piperidine |
InChI |
InChI=1S/C9H14N2/c1-2-6-10-8(4-1)9-5-3-7-11-9/h3,5,7-8,10-11H,1-2,4,6H2 |
Clé InChI |
HGYGSCWXJYCFGC-UHFFFAOYSA-N |
SMILES canonique |
C1CCNC(C1)C2=CC=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![methyl 3-[(4-formyl-1H-imidazol-1-yl)methyl]benzoate](/img/structure/B13527084.png)






![2-{[(Tert-butoxy)carbonyl]amino}-3-(3-hydroxy-4-methoxyphenyl)propanoicacid](/img/structure/B13527121.png)
